molecular formula C33H20BrN B12085606 2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]

2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]

Cat. No.: B12085606
M. Wt: 510.4 g/mol
InChI Key: XNJNWUSFEDTTAU-UHFFFAOYSA-N
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Description

2’-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] is a complex organic compound known for its unique spiro structure This compound is part of a broader class of spiro compounds, which are characterized by a central spiro carbon atom that connects two cyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] typically involves multi-step organic reactions. One common method includes the bromination of 14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding oxides.

Scientific Research Applications

2’-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] has several applications in scientific research:

Mechanism of Action

The mechanism by which 2’-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] exerts its effects involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The spiro structure provides rigidity, which can enhance the stability and performance of the compound in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9’-fluorene] is unique due to its single bromine atom, which provides a balance between reactivity and stability. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C33H20BrN

Molecular Weight

510.4 g/mol

IUPAC Name

2'-bromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene]

InChI

InChI=1S/C33H20BrN/c34-22-15-16-26-25-11-5-6-12-27(25)33(30(26)19-22)28-17-13-20-7-1-3-9-23(20)31(28)35-32-24-10-4-2-8-21(24)14-18-29(32)33/h1-19,35H

InChI Key

XNJNWUSFEDTTAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=C(C35C6=CC=CC=C6C7=C5C=C(C=C7)Br)C=CC8=CC=CC=C84

Origin of Product

United States

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